

Spectroscopic Characterization of Nitrosyl Fluoride: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Nitrosyl fluoride**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies used for the characterization of **nitrosyl fluoride** (FNO). The information is presented to facilitate a deeper understanding of the molecular structure, bonding, and dynamics of this important chemical entity. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized.

Molecular Structure and Spectroscopy of Nitrosyl Fluoride

Nitrosyl fluoride is a bent triatomic molecule. This geometry has important implications for its spectroscopic properties, particularly its rotational and vibrational spectra. Spectroscopic techniques are fundamental in determining the precise bond lengths, bond angles, and vibrational modes of the molecule.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a primary tool for probing the vibrational modes of **nitrosyl fluoride**. As a non-linear molecule with three atoms, FNO has $3N-6 = 3$ fundamental vibrational modes. These correspond to the N-O stretch, the N-F stretch, and the O-N-F bending motion.

Vibrational Frequencies

The fundamental vibrational frequencies for **nitrosyl fluoride** and its common isotopes have been determined through gas-phase infrared absorption studies. These frequencies are crucial for understanding the bond strengths within the molecule.

Vibrational Mode	Assignment	16O14NF (cm-1)	16O15NF (cm-1)	18O14NF (cm-1)	18O15NF (cm-1)
v1	N-O Stretch	1844.03[1][2]	1810	1795	1762
v2	O-N-F Bend	521[1][2]	518	513	510
v3	N-F Stretch	765.85[1][2]	761	754	750

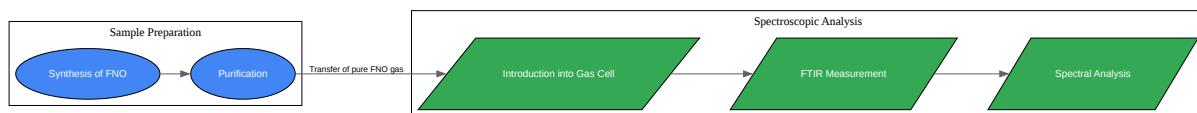
Data for isotopic species other than 16O14NF are derived from Jones et al. (1967).[3][4] [5]

Experimental Protocol: Gas-Phase Infrared Spectroscopy

A typical experimental setup for obtaining the gas-phase infrared spectrum of **nitrosyl fluoride** involves the following steps:

- Sample Preparation: **Nitrosyl fluoride** is synthesized, often by the reaction of nitric oxide with fluorine or the thermal decomposition of nitrosyl fluoborate.[6][7] The resulting gas is purified to remove any unreacted starting materials or byproducts.
- Sample Cell: The purified FNO gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI). The path length of the cell can be varied to optimize the absorption signal.

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used to record the spectrum. The instrument is purged with a dry, CO₂-free gas to minimize atmospheric interference.
- Data Acquisition: The infrared spectrum is recorded over a suitable spectral range, typically from 4000 to 400 cm⁻¹, to encompass all fundamental vibrations and potential overtones or combination bands.
- Data Analysis: The resulting spectrum is analyzed to identify the positions, intensities, and rotational-vibrational fine structure of the absorption bands corresponding to the different vibrational modes.



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Gas-Phase IR Spectroscopy Workflow for FNO

Rotational Spectroscopy

Rotational spectroscopy, typically in the microwave region, provides highly precise data on the moments of inertia of **nitrosyl fluoride**. From this data, the molecular geometry (bond lengths and angles) can be accurately determined. Analysis of the rotational structure of infrared bands also yields rotational parameters.^[8] **Nitrosyl fluoride** is observed to be a nearly prolate symmetric top molecule.^{[8][9]}

Rotational Constants and Molecular Geometry

The following rotational constants and geometric parameters have been determined for **nitrosyl fluoride** in its ground vibrational state:

Parameter	Value	Unit
2B" (for v1)	0.7515[8]	cm-1
2B" (for v3)	0.7521[8]	cm-1
R(N-O)	1.13[3]	Å
R(N-F)	1.52[3]	Å
α(O-N-F)	110[3]	degrees

Experimental Protocol: Microwave Spectroscopy

- Sample Introduction: Gaseous **nitrosyl fluoride** is introduced into a waveguide sample cell at low pressure.
- Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
- Detection: The absorption of microwave radiation by the sample is detected as a function of frequency.
- Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines corresponding to transitions between different rotational energy levels. The frequencies of these lines are used to determine the rotational constants of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a valuable tool for characterizing fluorine-containing compounds like **nitrosyl fluoride**. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.

19F NMR Chemical Shift

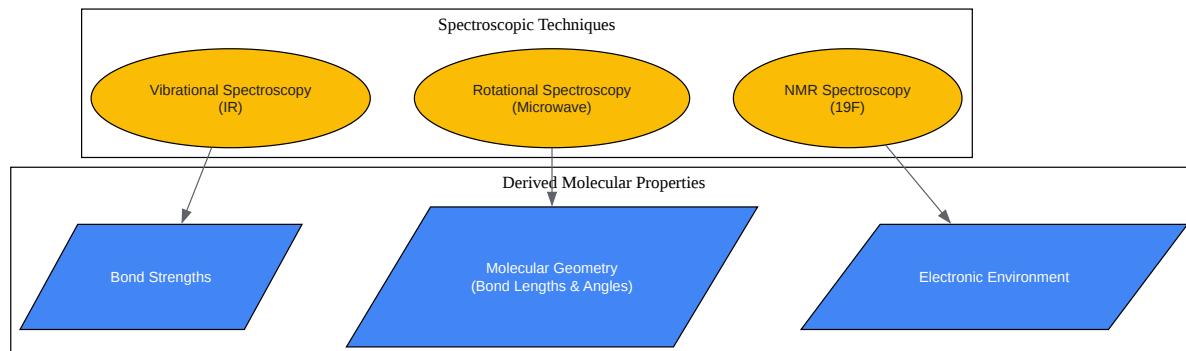
The ¹⁹F NMR spectrum of liquid **nitrosyl fluoride** shows a chemical shift that is unusually far downfield.

Parameter	Value	Reference Compound	Temperature
^{19}F Chemical Shift (δ)	-479 ± 1 [6]	CCl_3F (external)	-70 ± 1 °C[6]

This large downfield shift is attributed to a significant paramagnetic contribution to the shielding of the fluorine nucleus, arising from the mixing of a low-lying excited electronic state with the ground state in the presence of the applied magnetic field.[6]

Experimental Protocol: ^{19}F NMR Spectroscopy

- Sample Preparation: **Nitrosyl fluoride** is condensed into a 5 mm Pyrex NMR sample tube at low temperature.[6]
- Spectrometer: The NMR spectrum is recorded on a spectrometer operating at a suitable frequency for ^{19}F nuclei (e.g., 56.4 Mc).[6]
- Temperature Control: The temperature of the sample is maintained at a constant low value (e.g., -70 °C) to keep the **nitrosyl fluoride** in the liquid state.[6]
- Data Acquisition: Standard audio-frequency sideband techniques are used to measure the chemical shift relative to a reference compound.[6]



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Relationship between Spectroscopic Data and Molecular Properties

Mass Spectrometry

Mass spectrometry of **nitrosyl fluoride** provides information about its molecular weight and fragmentation patterns upon ionization.

Ionization and Appearance Energies

Ion	Ionization/Appearance Energy (eV)	Method
FNO ⁺	12.63 ± 0.03[10]	Photoelectron Spectroscopy
FNO ⁺	12.66[10]	Photoelectron Spectroscopy
NO ⁺	11.6 ± 0.2[10]	Electron Ionization

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Gaseous **nitrosyl fluoride** is introduced into the ion source of the mass spectrometer.
- Ionization: The FNO molecules are ionized, typically by electron impact or photoionization.
- Mass Analysis: The resulting ions (both the parent molecular ion and any fragment ions) are separated according to their mass-to-charge ratio by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, yielding a mass spectrum.

Conclusion

The spectroscopic characterization of **nitrosyl fluoride** through vibrational, rotational, NMR, and mass spectrometry provides a detailed picture of its molecular structure and chemical bonding. The data presented in this guide, obtained through the described experimental protocols, are fundamental for researchers and scientists working with this reactive compound. For professionals in drug development, a thorough understanding of the physicochemical properties of small molecules like **nitrosyl fluoride** is essential for studies involving fluorinating agents and for the development of analytical methods for fluorinated pharmaceuticals.

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